molecular formula C17H21NO3S2 B452768 ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate

ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate

Cat. No.: B452768
M. Wt: 351.5g/mol
InChI Key: FZBQINNZQSKOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its two thiophene rings, each substituted with various functional groups, making it a molecule of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur with carbonyl compounds under specific conditions.

For this compound, a possible synthetic route could involve:

    Formation of the 4,5-dimethylthiophene-3-carbonyl chloride: This can be achieved by reacting 4,5-dimethylthiophene with thionyl chloride.

    Coupling with 5-propylthiophene-3-carboxylate: The carbonyl chloride is then reacted with ethyl 5-propylthiophene-3-carboxylate in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene rings.

Scientific Research Applications

Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene rings, which can impart distinct chemical and biological properties. Its dual thiophene structure with varied functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H21NO3S2

Molecular Weight

351.5g/mol

IUPAC Name

ethyl 2-[(4,5-dimethylthiophene-3-carbonyl)amino]-5-propylthiophene-3-carboxylate

InChI

InChI=1S/C17H21NO3S2/c1-5-7-12-8-13(17(20)21-6-2)16(23-12)18-15(19)14-9-22-11(4)10(14)3/h8-9H,5-7H2,1-4H3,(H,18,19)

InChI Key

FZBQINNZQSKOKN-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CSC(=C2C)C)C(=O)OCC

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CSC(=C2C)C)C(=O)OCC

Origin of Product

United States

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